METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE
Overview
Description
METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran core, an acetamido group, and methoxy and diethoxy substituents.
Preparation Methods
The synthesis of METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate in the presence of rhodium catalysts with amidophosphite ligands . This process is characterized by high enantioselectivity and complete conversion. Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido and methoxy groups, using appropriate reagents and conditions.
Common reagents used in these reactions include rhodium catalysts for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
METHYL 3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-5-METHOXY-1-BENZOFURAN-2-CARBOXYLATE can be compared with similar compounds such as methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate . While both compounds share a similar core structure, the presence of different substituents (diethoxy vs. dimethoxy) imparts unique properties and potential applications. Other similar compounds include various benzofuran derivatives with different functional groups, each exhibiting distinct chemical and biological activities.
Properties
IUPAC Name |
methyl 3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-5-methoxy-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-5-29-18-9-7-14(11-19(18)30-6-2)12-20(25)24-21-16-13-15(27-3)8-10-17(16)31-22(21)23(26)28-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXCDOCYSYREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)OC)C(=O)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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